molecular formula C14H14N2O3 B13729459 Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Cat. No.: B13729459
M. Wt: 258.27 g/mol
InChI Key: UUSDORDSDYDLJD-UHFFFAOYSA-N
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Description

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry . This compound features a pyridazine ring substituted with an ethyl ester group at the 3-position and a benzyloxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-3-pyridazinecarboxylic acid with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to these targets, while the pyridazine ring contributes to its overall stability and reactivity. This compound can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and ethyl ester groups enhances its versatility in various chemical reactions and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 5-phenylmethoxypyridazine-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)13-8-12(9-15-16-13)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

UUSDORDSDYDLJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)OCC2=CC=CC=C2

Origin of Product

United States

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